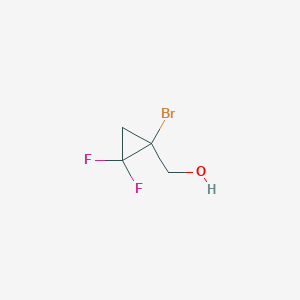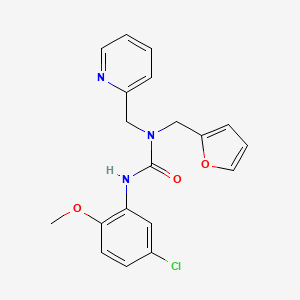
3-(5-Chloro-2-methoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Chloro-2-methoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea, also known as TAK-659, is a small molecule inhibitor of protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.
Mechanism of Action
3-(5-Chloro-2-methoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea works by binding to the active site of BTK and inhibiting its enzymatic activity. This prevents downstream signaling through the B-cell receptor pathway, ultimately leading to decreased proliferation and increased apoptosis of B-cells.
Biochemical and Physiological Effects:
In addition to its effects on B-cell proliferation and apoptosis, 3-(5-Chloro-2-methoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea has been shown to have anti-inflammatory effects. Specifically, it has been shown to inhibit the production of cytokines and chemokines in response to B-cell receptor stimulation.
Advantages and Limitations for Lab Experiments
One advantage of 3-(5-Chloro-2-methoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea is its specificity for BTK, which reduces the likelihood of off-target effects. However, its efficacy may be limited in cases where BTK-independent signaling pathways are also involved in disease pathogenesis.
Future Directions
1. Combination therapy: 3-(5-Chloro-2-methoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea may be used in combination with other agents, such as immunomodulatory drugs or checkpoint inhibitors, to enhance its efficacy.
2. Biomarker identification: Identifying biomarkers that predict response to 3-(5-Chloro-2-methoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea could help guide patient selection and improve clinical outcomes.
3. Clinical trials: Further clinical trials are needed to assess the safety and efficacy of 3-(5-Chloro-2-methoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea in various B-cell malignancies.
Synthesis Methods
The synthesis method for 3-(5-Chloro-2-methoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea involves the reaction of 5-chloro-2-methoxyaniline with furan-2-carboxaldehyde and pyridin-2-carboxaldehyde to form the corresponding Schiff base, which is then reacted with urea to yield 3-(5-Chloro-2-methoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea.
Scientific Research Applications
3-(5-Chloro-2-methoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 3-(5-Chloro-2-methoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea has been shown to inhibit BTK signaling, leading to decreased proliferation and increased apoptosis of B-cells.
properties
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-25-18-8-7-14(20)11-17(18)22-19(24)23(13-16-6-4-10-26-16)12-15-5-2-3-9-21-15/h2-11H,12-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVNESRJHZDYIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N(CC2=CC=CC=N2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloro-2-methoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

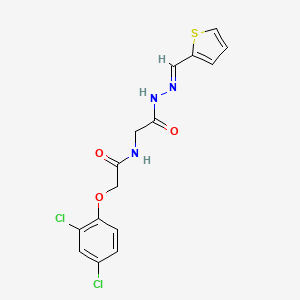
![2-[5-(4-fluorophenyl)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2474810.png)
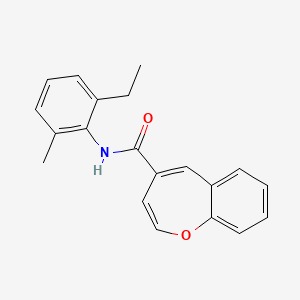
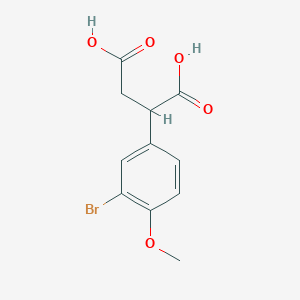
![6-chloro-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(4-methylcyclohexyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2474814.png)
![N-benzyl-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2474815.png)
![3-[(3,4-Dimethylphenyl)sulfonyl]-5-[4-(4-nitrophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2474817.png)
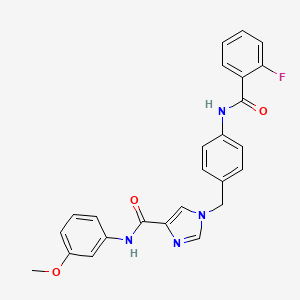
![1-methyl-3'-(4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2474819.png)
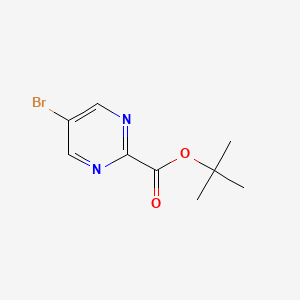
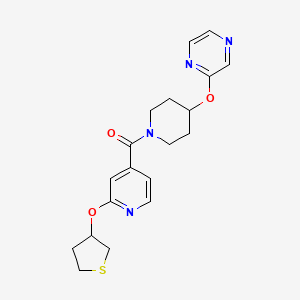
![3-(m-Tolyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2474822.png)
![[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea](/img/structure/B2474827.png)
